3-Bromo-4-(difluoromethyl)benzoic acid
Overview
Description
3-Bromo-4-(difluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1131615-04-7 . It has a molecular weight of 251.03 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(difluoromethyl)benzoic acid is represented by the Inchi Code: 1S/C8H5BrF2O2/c9-6-3-4 (8 (12)13)1-2-5 (6)7 (10)11/h1-3,7H, (H,12,13) . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3-Bromo-4-(difluoromethyl)benzoic acid is a solid compound . It is stored at refrigerator temperatures . The compound has a molecular weight of 251.03 .Scientific Research Applications
Chemical Synthesis
“3-Bromo-4-(difluoromethyl)benzoic acid” is often used in chemical synthesis . Its unique structure makes it a valuable component in the creation of various complex organic compounds .
Creation of Biphenyl Amides
This compound has been used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in medicinal chemistry .
Synthesis of 2-Benzazepine-4-acetic Acid Derivatives
“3-Bromo-4-(difluoromethyl)benzoic acid” is used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are studied for their potential therapeutic effects .
Analog of GPIIb/IIIa Antagonist
The compound is used as an analog of the potent, nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of medication that prevent platelet aggregation and thrombus formation, and are used in the treatment of acute coronary syndrome and during percutaneous coronary intervention .
Synthesis of O-spiro C-aryl Glucosides
“3-Bromo-4-(difluoromethyl)benzoic acid” is used in the synthesis of O-spiro C-aryl glucosides . These compounds are of interest in medicinal chemistry due to their potential biological activities .
Catalytic Agent and Petrochemical Additive
The compound is also used as a catalytic agent and petrochemical additive . In these roles, it can help to improve the efficiency of chemical reactions and the performance of petrochemical products .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H320, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation .
Mechanism of Action
Target of Action
The specific role of these targets can vary widely depending on the exact nature of the compound and its interactions .
Mode of Action
Benzoic acid derivatives are often involved in reactions such as free radical reactions . In these reactions, the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The compound’s interactions with its targets could lead to a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-(difluoromethyl)benzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
properties
IUPAC Name |
3-bromo-4-(difluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYNTKMTYJLIIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660775 | |
Record name | 3-Bromo-4-(difluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1131615-04-7 | |
Record name | Benzoic acid, 3-bromo-4-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(difluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.